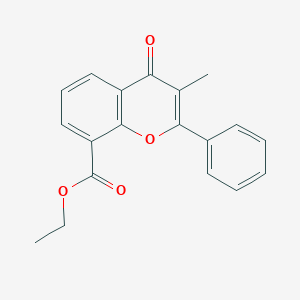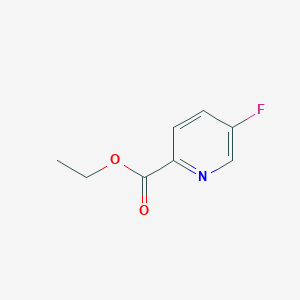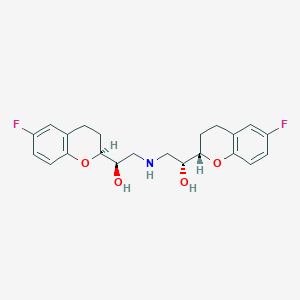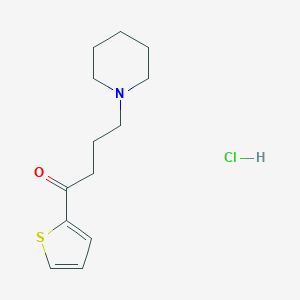
4-Piperidino-1-(2-thienyl)butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidino-1-(2-thienyl)butanone hydrochloride typically involves the following steps:
Formation of the Butanone Backbone: The starting material, butanone, is prepared through standard organic synthesis methods.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the butanone backbone.
Attachment of the Thienyl Group: The thienyl group is attached via a similar substitution reaction, often using a thienyl halide as the reagent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Piperidino-1-(2-thienyl)butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The piperidinyl and thienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.
科学的研究の応用
4-Piperidino-1-(2-thienyl)butanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Piperidino-1-(2-thienyl)butanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-(2-furyl)-, hydrochloride: Similar structure with a furan ring instead of a thienyl ring.
1-Butanone, 4-(1-piperidinyl)-1-(2-pyridyl)-, hydrochloride: Similar structure with a pyridyl ring instead of a thienyl ring.
Uniqueness
4-Piperidino-1-(2-thienyl)butanone hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
特性
CAS番号 |
143380-85-2 |
|---|---|
分子式 |
C13H20ClNOS |
分子量 |
273.82 g/mol |
IUPAC名 |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
InChIキー |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
正規SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Key on ui other cas no. |
143380-85-2 |
同義語 |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


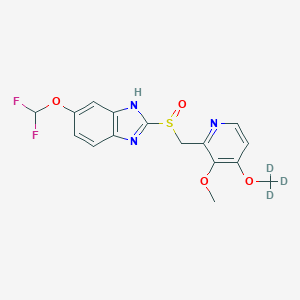
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
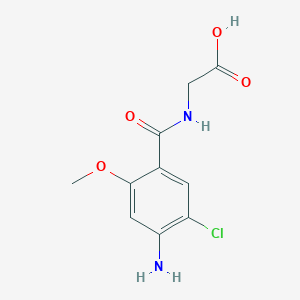
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
